molecular formula C17H14ClN7O2 B12172177 (4E)-4-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12172177
M. Wt: 383.8 g/mol
InChI Key: JUWDFRXNAWGHAL-UHFFFAOYSA-N
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Description

The compound “(4E)-4-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one” is a synthetic organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the pyrazolone ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone.

    Introduction of the triazolopyridazine moiety: This step may involve cyclization reactions using suitable reagents and conditions.

    Attachment of the 5-chloro-2-methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Final condensation step: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The exact pathways and targets depend on the specific application and context. For example, in a medicinal context, the compound may inhibit a particular enzyme or modulate a receptor to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one: This compound is unique due to its specific combination of functional groups and ring structures.

    Other pyrazolone derivatives: These compounds share the pyrazolone core but differ in their substituents and overall structure.

    Triazolopyridazine derivatives: These compounds contain the triazolopyridazine moiety but may have different substituents and additional functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties. This makes it a valuable molecule for various scientific research applications.

Properties

Molecular Formula

C17H14ClN7O2

Molecular Weight

383.8 g/mol

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H14ClN7O2/c1-10-12(8-19-13-7-11(18)3-4-14(13)27-2)17(26)25(22-10)16-6-5-15-21-20-9-24(15)23-16/h3-9,22H,1-2H3

InChI Key

JUWDFRXNAWGHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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